Cas no 876310-22-4 (Benzene,1-bromo-4-(2,4-dibromophenoxy)-2-fluoro-)
876310-22-4 structure
Product Name:Benzene,1-bromo-4-(2,4-dibromophenoxy)-2-fluoro-
CAS-nummer:876310-22-4
MF:C12H6Br3FO
MW:424.885844707489
CID:709904
PubChem ID:86096129
Update Time:2025-04-19
Benzene,1-bromo-4-(2,4-dibromophenoxy)-2-fluoro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1-bromo-4-(2,4-dibromophenoxy)-2-fluoro-
- 2'-Fluoro-2,4,4'-tribromodiphenyl ether
- 3'-FLUORO-2,4,4'-TRIBROMODIPHENYL ETHER
- 2-Fluoro-2,4,4-tribromodiphenyl ether50µg
- 3’-Fluoro-2,4,4’-tribromodiphenyl ether
- Bis[2-(2-bromoisobutyryloxy)undecyl] disulfide
- F-BDE-28
- 876310-22-4
- DTXSID901016815
- 1-bromo-4-(2,4-dibromophenoxy)-2-fluorobenzene
-
- Inchi: 1S/C12H6Br3FO/c13-7-1-4-12(10(15)5-7)17-8-2-3-9(14)11(16)6-8/h1-6H
- InChI-sleutel: BNTSLFYEQWGTOU-UHFFFAOYSA-N
- LACHT: BrC1C=C(C=CC=1OC1C=CC(=C(C=1)F)Br)Br
Berekende eigenschappen
- Exacte massa: 421.79500
- Monoisotopische massa: 421.79528g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 254
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 9.2Ų
Experimentele eigenschappen
- PSA: 9.23000
- LogboekP: 5.90550
Benzene,1-bromo-4-(2,4-dibromophenoxy)-2-fluoro- Gerelateerde literatuur
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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